molecular formula C21H19N3O4S2 B2767468 (E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1173495-66-3

(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2767468
CAS No.: 1173495-66-3
M. Wt: 441.52
InChI Key: XIXMTKXGLGKRBG-VMPITWQZSA-N
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Description

(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that features a unique structure combining benzo[1,2-d:4,3-d’]bis(thiazole) and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7th position. The trimethoxyphenyl group is then attached through a series of coupling reactions, and finally, the acrylamide moiety is introduced via an amide coupling reaction under specific conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For instance, it might inhibit the activity of a particular enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide stands out due to its unique combination of structural features, which confer specific electronic and optical properties. This makes it particularly valuable in the development of advanced materials and as a potential therapeutic agent.

Properties

IUPAC Name

(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-11-22-13-6-7-14-20(19(13)29-11)30-21(23-14)24-17(25)8-5-12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,1-4H3,(H,23,24,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXMTKXGLGKRBG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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